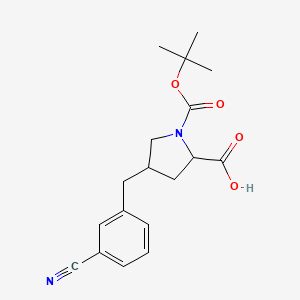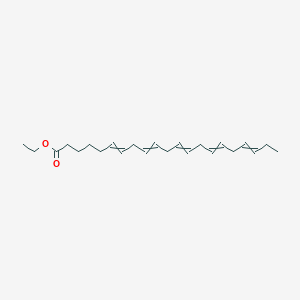
Ethyl henicosa-6,9,12,15,18-pentaenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of heneicosapentaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Ethyl henicosa-6,9,12,15,18-pentaenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, ethers, and other ester derivatives.
科学的研究の応用
Ethyl henicosa-6,9,12,15,18-pentaenoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of ethyl henicosa-6,9,12,15,18-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate signaling pathways by acting as a ligand for specific receptors or enzymes involved in lipid metabolism .
類似化合物との比較
Similar Compounds
Ethyl eicosapentaenoate: A similar compound with five double bonds but a shorter carbon chain.
Ethyl docosahexaenoate: Contains six double bonds and a longer carbon chain.
Ethyl linoleate: Contains two double bonds and is a shorter chain ester
Uniqueness
Ethyl henicosa-6,9,12,15,18-pentaenoate is unique due to its specific arrangement of five conjugated double bonds, which imparts distinct chemical and biological properties compared to other polyunsaturated fatty acid esters .
特性
分子式 |
C23H36O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
ethyl henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3 |
InChIキー |
RKAKAVQIMCZXPE-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)

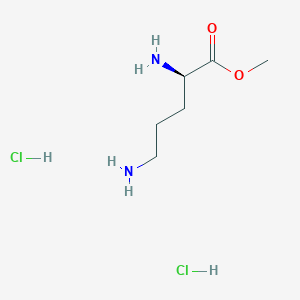
![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)
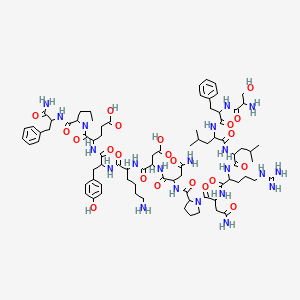
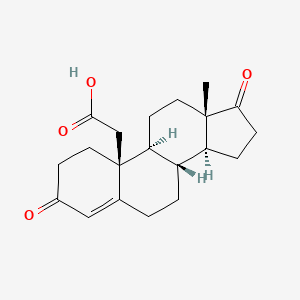

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)
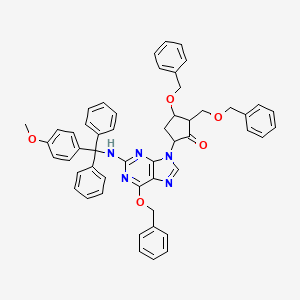

![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
